Cas no 39273-39-7 (2-butyl-2-azatricyclo6.3.1.0,4,12dodeca-1(11),4(12),5,7,9-pentaen-3-one)

2-butyl-2-azatricyclo6.3.1.0,4,12dodeca-1(11),4(12),5,7,9-pentaen-3-one 化学的及び物理的性質
名前と識別子
-
- BENZ[CD]INDOL-2(1H)-ONE, 1-BUTYL-
- N-Butylnaphthostyril
- 1-butylbenzo[cd]indol-2(1H)-one
- 1-Butylbenzo(cd)indol-2-one
- 2-butyl-2-azatricyclo[6.3.1.0?,]dodeca-1(11),4(12), 5,7,9-pentaen-3-one
- 2-Butyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaen-3-one
- 2-butyl-2-azatricyclo6.3.1.0,4,12dodeca-1(11),4(12),5,7,9-pentaen-3-one
- EN300-1228932
- 39273-39-7
- SCHEMBL7131251
- MFCD00722762
- STL349645
- AKOS003617854
- BS-46470
- CS-0225149
- F0074-0090
- 1-butylbenzo[cd]indol-2-one
- E75456
- 2-butyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one
- 2-butyl-2-azatricyclo[6.3.1.0?,(1)(2)]dodeca-1(11),4(12),5,7,9-pentaen-3-one
-
- MDL: MFCD00722762
- インチ: InChI=1S/C15H15NO/c1-2-3-10-16-13-9-5-7-11-6-4-8-12(14(11)13)15(16)17/h4-9H,2-3,10H2,1H3
- InChIKey: ZSBAMLODXHIFFD-UHFFFAOYSA-N
- ほほえんだ: CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=O
計算された属性
- せいみつぶんしりょう: 225.115364102g/mol
- どういたいしつりょう: 225.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 20.3Ų
2-butyl-2-azatricyclo6.3.1.0,4,12dodeca-1(11),4(12),5,7,9-pentaen-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB592-200mg |
2-butyl-2-azatricyclo6.3.1.0,4,12dodeca-1(11),4(12),5,7,9-pentaen-3-one |
39273-39-7 | 95% | 200mg |
661.0CNY | 2021-07-14 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B933074-250mg |
1-Butylbenzo[cd]indol-2(1H)-one |
39273-39-7 | 95% | 250mg |
¥595.80 | 2022-09-02 | |
Enamine | EN300-1228932-0.25g |
2-butyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one |
39273-39-7 | 95% | 0.25g |
$53.0 | 2023-04-24 | |
Ambeed | A1349830-250mg |
1-Butylbenzo[cd]indol-2(1H)-one |
39273-39-7 | 95% | 250mg |
$90.0 | 2025-02-21 | |
Enamine | EN300-1228932-100mg |
2-butyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one |
39273-39-7 | 95.0% | 100mg |
$36.0 | 2023-10-02 | |
abcr | AB570090-250mg |
1-Butylbenzo[cd]indol-2(1H)-one; . |
39273-39-7 | 250mg |
€199.60 | 2024-04-17 | ||
Aaron | AR01KLTC-10g |
1-Butylbenzo[cd]indol-2(1H)-one |
39273-39-7 | 95% | 10g |
$861.00 | 2023-12-14 | |
eNovation Chemicals LLC | Y1132925-1g |
1-butylbenzo[cd]indol-2(1H)-one |
39273-39-7 | 95% | 1g |
$270 | 2025-02-20 | |
Cooke Chemical | BD0334053-100mg |
1-Butylbenzo[cd]indol-2(1H)-one |
39273-39-7 | 95% | 100mg |
RMB 352.80 | 2025-02-20 | |
Enamine | EN300-1228932-0.5g |
2-butyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one |
39273-39-7 | 95% | 0.5g |
$91.0 | 2023-04-24 |
2-butyl-2-azatricyclo6.3.1.0,4,12dodeca-1(11),4(12),5,7,9-pentaen-3-one 関連文献
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
2-butyl-2-azatricyclo6.3.1.0,4,12dodeca-1(11),4(12),5,7,9-pentaen-3-oneに関する追加情報
Comprehensive Overview of BENZ[CD]INDOL-2(1H)-ONE, 1-BUTYL- (CAS No. 39273-39-7)
BENZ[CD]INDOL-2(1H)-ONE, 1-BUTYL- (CAS No. 39273-39-7) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique benz[cd]indole core structure, is widely studied for its potential applications in pharmaceuticals, agrochemicals, and advanced materials. Researchers and industry professionals are increasingly interested in its synthesis, properties, and functional versatility, making it a subject of ongoing scientific exploration.
The molecular structure of BENZ[CD]INDOL-2(1H)-ONE, 1-BUTYL- features a 1-butyl substituent attached to the nitrogen atom of the benz[cd]indol-2(1H)-one scaffold. This modification enhances the compound's solubility and stability, which are critical for its performance in various applications. The CAS No. 39273-39-7 serves as a unique identifier, ensuring precise communication among researchers and regulatory bodies. The compound's structural attributes make it a valuable intermediate in the synthesis of more complex molecules, particularly those targeting biological pathways.
In the pharmaceutical industry, BENZ[CD]INDOL-2(1H)-ONE, 1-BUTYL- is explored for its potential as a building block in drug discovery. Its benz[cd]indole framework is known to interact with various biological targets, including enzymes and receptors, making it a promising candidate for the development of novel therapeutics. Recent studies have highlighted its role in the design of inhibitors for specific disease-related proteins, aligning with the growing demand for targeted therapies in oncology and neurology. The compound's 1-butyl side chain further optimizes its pharmacokinetic properties, enhancing its suitability for medicinal applications.
Beyond pharmaceuticals, BENZ[CD]INDOL-2(1H)-ONE, 1-BUTYL- finds utility in material science, particularly in the development of organic electronic devices. Its conjugated benz[cd]indole system contributes to electron delocalization, a property essential for materials used in organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers are investigating its potential to improve the efficiency and durability of these devices, addressing key challenges in renewable energy and display technologies. The compound's CAS No. 39273-39-7 is frequently cited in patents and academic papers, underscoring its relevance in cutting-edge research.
The synthesis of BENZ[CD]INDOL-2(1H)-ONE, 1-BUTYL- involves multi-step organic reactions, often starting from readily available precursors. Optimizing these synthetic routes is a focus of current research, as it impacts the compound's scalability and cost-effectiveness. Innovations in catalytic methods and green chemistry principles are being applied to enhance the yield and purity of BENZ[CD]INDOL-2(1H)-ONE, 1-BUTYL-, catering to the industry's demand for sustainable production practices. The compound's 1-butyl group plays a pivotal role in these synthetic strategies, influencing reaction kinetics and selectivity.
Market trends indicate a rising interest in BENZ[CD]INDOL-2(1H)-ONE, 1-BUTYL-, driven by its diverse applications and the expanding scope of benz[cd]indole-based research. Companies specializing in fine chemicals and custom synthesis are increasingly offering this compound to meet the needs of academic and industrial clients. Its CAS No. 39273-39-7 is a key reference in procurement databases, facilitating global trade and collaboration. As the demand for high-performance materials and innovative therapeutics grows, BENZ[CD]INDOL-2(1H)-ONE, 1-BUTYL- is poised to remain a compound of significant interest.
In conclusion, BENZ[CD]INDOL-2(1H)-ONE, 1-BUTYL- (CAS No. 39273-39-7) represents a versatile and valuable compound with broad applications in pharmaceuticals and material science. Its unique benz[cd]indole structure, combined with the 1-butyl substituent, confers distinct chemical and biological properties that are leveraged in cutting-edge research and development. As scientific advancements continue to unfold, this compound is expected to play an increasingly prominent role in addressing contemporary challenges across multiple industries.
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